4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride

Description

Systematic Nomenclature and Molecular Formula

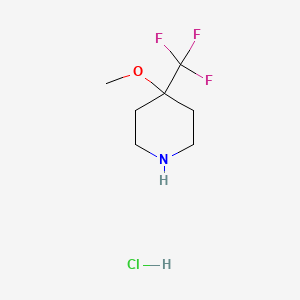

The compound 4-methoxy-4-(trifluoromethyl)piperidine hydrochloride is systematically named according to IUPAC guidelines as This compound , reflecting its substitution pattern on the piperidine ring. The molecular formula is C₇H₁₃ClF₃NO , with a molecular weight of 219.63 g/mol . The hydrochloride salt form introduces a chloride counterion, which modifies the physical properties compared to the free base.

The structural features include a six-membered piperidine ring substituted at the 4-position with both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group. The SMILES notation COC1(CCNCC1)C(F)(F)F.Cl encodes the connectivity of atoms, emphasizing the equatorial positioning of substituents on the piperidine ring. The InChIKey QANLUEMLYOYQIZ-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClF₃NO |

| Molecular Weight | 219.63 g/mol |

| CAS Registry Number | 1332886-70-0 |

| SMILES | COC1(CCNCC1)C(F)(F)F.Cl |

| InChIKey | QANLUEMLYOYQIZ-UHFFFAOYSA-N |

Stereochemical Considerations and Conformational Analysis

The stereochemistry of this compound is influenced by the substituents at the 4-position of the piperidine ring. The trifluoromethyl group, being bulkier and more electronegative than the methoxy group, imposes significant steric and electronic effects on the ring’s conformation. Computational studies on analogous fluorinated piperidines suggest that the trifluoromethyl group preferentially adopts an equatorial orientation to minimize 1,3-diaxial steric interactions with the piperidine nitrogen. This preference is further stabilized by hyperconjugative interactions between the C-F σ* orbitals and adjacent C-H bonds, which reduce torsional strain.

Protonation of the piperidine nitrogen in the hydrochloride salt introduces additional conformational constraints. Molecular mechanics calculations indicate that protonation stabilizes the axial conformation of polar substituents by approximately 0.7–0.8 kcal/mol due to electrostatic interactions between the positively charged nitrogen and electronegative groups. For this compound, the methoxy group’s lone pairs may engage in weak hydrogen bonding with the hydrochloride counterion, further influencing the equilibrium between chair conformers.

Key conformational parameters include:

- Ring puckering amplitude : ~0.5 Å (typical for piperidine derivatives).

- Torsion angles : The N-C-C-O (methoxy) and N-C-C-CF₃ angles are critical for determining substituent orientations.

Crystallographic Data and Solid-State Structure

While experimental single-crystal X-ray diffraction data for this compound remains unpublished, insights can be drawn from structurally related piperidine derivatives. For example, the crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone (a related compound) crystallizes in the orthorhombic space group Pna2₁ with unit cell parameters a = 16.1328 Å, b = 6.8283 Å, c = 23.017 Å . Similar compounds exhibit O–H···O hydrogen-bonding networks and C–H···π interactions , which stabilize the lattice.

Predicted collision cross-section (CCS) values for this compound, derived from ion mobility spectrometry, provide insights into its gas-phase conformation:

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 137.2 |

| [M+Na]⁺ | 143.4 |

| [M-H]⁻ | 133.6 |

In the solid state, the hydrochloride salt likely forms a monoclinic or orthorhombic lattice due to the ionic interaction between the protonated piperidine nitrogen and chloride ions. The trifluoromethyl group’s high electronegativity may promote C–F···H–N hydrogen bonds , while the methoxy group participates in C–H···O interactions . Powder X-ray diffraction patterns for similar piperidine salts show characteristic peaks at 2θ = 10–30° , corresponding to d-spacings of 2.5–8.0 Å .

The compound’s solid-state stability is enhanced by these intermolecular forces, which also influence its solubility and melting behavior. Further experimental crystallographic studies are required to fully elucidate its three-dimensional packing arrangement.

Properties

IUPAC Name |

4-methoxy-4-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c1-12-6(7(8,9)10)2-4-11-5-3-6;/h11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQQVWFNKMSHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332886-70-0 | |

| Record name | 4-methoxy-4-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and methoxy substituents, which may enhance its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C₇H₈F₃N

- Molecular Weight : 215.15 g/mol

- CAS Number : [insert CAS number if available]

The structural characteristics of this compound play a crucial role in its biological interactions. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Fluorinated groups can enhance binding affinity and selectivity towards these targets, which is essential for its therapeutic applications.

Anti-inflammatory Properties

Compounds with trifluoromethyl groups have demonstrated anti-inflammatory effects in various studies. For example, certain derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations . Given the structural characteristics of this compound, it may also exhibit anti-inflammatory properties worthy of further investigation.

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored extensively. Some related compounds have demonstrated significant inhibition of cancer cell proliferation in vitro. For example, certain piperidine derivatives exhibited IC₅₀ values indicating effective growth inhibition against various cancer cell lines . While specific studies on this compound are lacking, its structural features suggest it could be an interesting candidate for anticancer research.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | Structure | Antimicrobial, Anti-inflammatory |

| 1-(2-fluoroethyl)-3-(methyl)-1H-pyrazol-4-yl)methanol | Structure | Anticancer Activity |

This table illustrates the potential activities of similar compounds, highlighting how the unique combination of functional groups in this compound may enhance its reactivity and selectivity towards biological targets.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives related to this compound. These synthesized compounds were evaluated for their antimicrobial and antioxidant activities using standardized assays such as DPPH radical scavenging tests. Results indicated promising antioxidant properties across several tested compounds .

A high-throughput screening study targeting Mycobacterium tuberculosis identified several promising candidates from a diverse chemical library, including piperidine derivatives that exhibited low cytotoxicity while maintaining antibacterial activity . These findings underscore the importance of exploring structure-activity relationships (SAR) in optimizing the pharmacological profiles of such compounds.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below summarizes key structural differences and similarities between 4-methoxy-4-(trifluoromethyl)piperidine hydrochloride and related compounds:

Key Observations :

- Substituent Position: Unlike analogs with substituents on attached aromatic rings (e.g., phenoxy or benzyl groups), the target compound’s -OCH₃ and -CF₃ groups are directly on the piperidine ring. This reduces aromatic interactions but may enhance conformational rigidity .

- Lipophilicity: Trifluoromethyl groups generally increase lipophilicity (logP), improving membrane permeability. However, substituents on aromatic rings (e.g., phenoxy in ) may further enhance this property compared to the target compound .

- In contrast, oxadiazole rings (e.g., ) introduce electron-withdrawing effects and hydrogen-bonding sites .

Pharmacological and Physicochemical Properties

- Solubility and Stability: The target compound’s trifluoromethyl group may reduce aqueous solubility compared to analogs with polar substituents (e.g., -OH or -NH₂) but improve metabolic stability .

- Biological Activity :

Preparation Methods

Representative Procedure (Adapted from Patent CN102603611B):

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4-piperidine carboxylic acid (100 g), trichloromethane (150 g), anhydrous HF (50 g) | Mixed in 1L stainless steel autoclave, stirred 15 min | - |

| 2 | Addition of sulfur tetrafluoride (270 g), warmed to 85 °C, stirred 3 h | Fluorination reaction to introduce trifluoromethyl group | - |

| 3 | Cooling to room temperature, neutralization with NaOH to pH 10 | Removal of by-products (thionyl difluoride, unreacted SF4) | - |

| 4 | Extraction with chloroform, distillation | Isolation of 4-(trifluoromethyl)piperidine | 80.1% yield, 95% purity |

Alternate solvent systems (e.g., methylene dichloride instead of trichloromethane) yield slightly lower productivity (58.7% yield, 96.7% purity) under similar conditions.

Introduction of the Methoxy Group

The methoxy substitution at the 4-position can be introduced either before or after trifluoromethylation, depending on the synthetic route. One approach involves starting from 4-hydroxypiperidine derivatives, which are then transformed into 4-methoxy analogues via methylation.

Synthetic Route for 4-Methoxy-piperidine Derivatives (From a multistep synthesis study):

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Acylation of 4-hydroxypiperidine with benzoyl chloride | Protection of hydroxyl group | - |

| 2 | Conversion to N-benzoyl-4-(trifluoromethoxy)piperidine via Hiyama method | Formation of trifluoromethoxy substituent using S-methyl xanthate intermediate, followed by desulfurization/fluorination with N-bromosuccinimide and Olah’s reagent | - |

| 3 | Reduction of N-benzoyl group to benzyl, followed by removal with 1-chloroethyl chloroformate | Deprotection steps | - |

| 4 | Final purification and characterization | - | Overall yield ~40% for 4-(trifluoromethoxy)piperidine |

This method, while for trifluoromethoxy rather than trifluoromethyl, demonstrates the feasibility of introducing fluorinated substituents on the piperidine ring and installing methoxy groups via protection and deprotection strategies.

Formation of Hydrochloride Salt

The free base of 4-methoxy-4-(trifluoromethyl)piperidine is typically converted to its hydrochloride salt to improve stability and facilitate handling. This is achieved by treatment with hydrogen chloride in an organic solvent such as diethyl ether or ethyl acetate, followed by crystallization.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions | Outcome |

|---|---|---|---|

| Starting material | 4-piperidine carboxylic acid or 4-hydroxypiperidine | Commercially available | - |

| Fluorination reagent | Sulfur tetrafluoride (SF4) | 85 °C, 3 h, in presence of HF | 58-80% yield of trifluoromethyl intermediate |

| Solvent system | Trichloromethane or methylene dichloride with anhydrous HF | Stirring under controlled temperature | Influences yield and purity |

| Methoxy group introduction | Methylation of hydroxyl group or via protected intermediates | Using methyl iodide or related reagents | Moderate to good yields |

| Salt formation | Treatment with HCl gas or HCl in solvent | Room temperature crystallization | High purity hydrochloride salt |

Analytical and Purification Techniques

- Extraction: Organic solvent extraction (chloroform, methylene chloride) is used to separate the product from aqueous phases.

- Neutralization: Sodium hydroxide is used to neutralize acidic by-products.

- Distillation: Fractional distillation to purify intermediates.

- Crystallization: For hydrochloride salt formation.

- Characterization: NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis confirm structure and purity.

Research Findings and Optimization Notes

- The choice of solvent and fluorinating agent ratio significantly impacts yield and purity of trifluoromethylated intermediates.

- Steric hindrance from methoxy groups can affect subsequent reactions; alternative bases or conditions may be required for methylation steps.

- The hydrochloride salt form improves compound stability and facilitates handling in downstream applications.

- Multistep synthetic routes involving protection/deprotection strategies are effective for introducing fluorinated and methoxy substituents on piperidine rings.

Q & A

Q. What are the recommended methods for synthesizing 4-methoxy-4-(trifluoromethyl)piperidine hydrochloride?

Answer: Synthesis typically involves multi-step reactions, including functional group substitutions and salt formation. Key steps include:

- Nitration/Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution using reagents like trifluoromethyl iodide or copper-mediated coupling .

- Methoxy Group Addition : Methoxylation via nucleophilic substitution (e.g., sodium methoxide under anhydrous conditions) .

- Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Critical Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 0–5°C (methoxylation step) | |

| Solvent | Dichloromethane or THF | |

| Catalyst | Pd/C for hydrogenation |

Q. How can researchers characterize the purity and structure of this compound?

Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at δ 3.2–3.5 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .

- LC-MS/HPLC : Assess purity (>98% by area normalization) and molecular ion peaks (e.g., [M+H]+ at m/z 244.1) .

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% theoretical) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility : Highly soluble in polar solvents (water: ~50 mg/mL at 25°C; DMSO: ~100 mg/mL). Insoluble in hexane .

- Stability : Stable at −20°C for ≥5 years in anhydrous conditions. Degrades above 150°C or in acidic/basic media (pH <2 or >10) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?

Answer:

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer in piperidine ring opening .

- DFT Calculations : Model transition states for trifluoromethyl group reactivity using software like Gaussian .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

Answer:

- Catalyst Screening : Test palladium or nickel catalysts for trifluoromethylation efficiency .

- Solvent Optimization : Use microwave-assisted synthesis in acetonitrile to reduce reaction time by 40% .

- Workflow Automation : Employ continuous-flow reactors to minimize byproducts (e.g., overalkylated derivatives) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .

- Metabolic Stability Tests : Use liver microsomes to identify degradation products that may skew activity readings .

- Structural Analog Comparison : Benchmark against similar compounds (e.g., 4-fluoro-4-methylpiperidine hydrochloride) to isolate structure-activity relationships .

Q. What are the potential applications of this compound in medicinal chemistry?

Answer:

- GPCR Targeting : Acts as a scaffold for dopamine or serotonin receptor modulators due to piperidine’s conformational flexibility .

- Prodrug Development : Methoxy and trifluoromethyl groups enhance blood-brain barrier penetration for CNS-targeted therapies .

- Enzyme Inhibition : Test against acetylcholinesterase or kinases using fluorescence-based assays .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

Answer: Discrepancies (e.g., 190–192°C vs. 161–165°C) arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.